molecular formula C15H16N2O B3975632 3-phenyl-N-(pyridin-3-yl)butanamide

3-phenyl-N-(pyridin-3-yl)butanamide

Cat. No.: B3975632
M. Wt: 240.30 g/mol
InChI Key: KRFFEXOORXKQEH-UHFFFAOYSA-N
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Description

3-Phenyl-N-(pyridin-3-yl)butanamide (CAS: 349432-04-8) is an aromatic amide derivative with the molecular formula C₁₅H₁₆N₂O and a molar mass of 240.30 g/mol . Its structure consists of a phenyl group attached to a four-carbon chain (butanamide) that terminates in a pyridin-3-ylamine moiety (Fig. 1).

![Structural formula of this compound]
Fig. 1. Structure of this compound.

Properties

IUPAC Name

3-phenyl-N-pyridin-3-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-12(13-6-3-2-4-7-13)10-15(18)17-14-8-5-9-16-11-14/h2-9,11-12H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFFEXOORXKQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=CN=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793216
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(pyridin-3-yl)butanamide typically involves the reaction of 3-aminopyridine with 3-phenylbutanoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(pyridin-3-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

3-phenyl-N-(pyridin-3-yl)butanamide has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-phenyl-N-(pyridin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Pyridine-Containing Acetamide/Propenamide Derivatives

Examples :

  • (2R)-2-(3-Chlorophenyl)-N-(4-methylpyridin-3-yl)propenamide (5RH3)
  • 2-(3-Cyanophenyl)-N-(pyridin-3-yl)acetamide (5RGZ)

Structural Similarities :

  • Pyridine ring at the terminal position.
  • Amide linker connecting aromatic/heteroaromatic groups.

Functional Differences :

  • Substituents: The target compound has a phenyl group, while others feature chlorophenyl, cyanophenyl, or thiophene substituents .

Cinnamanilide Derivatives

Example :

  • (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (Compound 10)

Structural Comparison :

  • Rigidity : Cinnamanilides feature a conjugated enamide group (C=C), enhancing planarity, whereas the target compound has a saturated butanamide chain.
  • Substituent Effects : Compound 10’s meta-fluoro and para-trifluoromethyl groups on the anilide ring correlate with high antimicrobial activity (comparable to ampicillin) . The target compound lacks such electronegative substituents, which may reduce its antimicrobial potency.

ADMET Insights :

  • Cinnamanilides with ortho-substituents (e.g., Compound 11) show cytotoxicity, while meta/para-substituted analogs exhibit anti-inflammatory effects . This highlights the importance of substitution patterns—a consideration for modifying 3-phenyl-N-(pyridin-3-yl)butanamide’s safety profile.

Sulfonamide and Phthalimide Derivatives

Examples :

  • N-(5-Chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide (Compound 6)
  • 3-Chloro-N-phenyl-phthalimide

Functional Groups :

  • Sulfonamides : Feature sulfonyl (–SO₂–) linkers instead of amides, enhancing hydrogen-bonding capacity (e.g., Gold Score = 78.09 for Compound 6) .
  • Phthalimides : Contain a rigid isoindoline-1,3-dione core, used in polymer synthesis rather than bioactivity .

Imidazopyridine and Pivalamide Derivatives

Examples :

  • N-((2-(4-Fluorophenyl)-6-methylimidazo[1,2-α]pyridin-3-yl)methyl)benzenamine (13A)
  • N-(3-((Trimethylsilyl)ethynyl)pyridin-2-yl)pivalamide

Structural Contrasts :

  • Pivalamides : Bulky tert-butyl groups (e.g., in –6) may hinder membrane permeability, whereas the target compound’s linear structure could improve bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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